molecular formula C6H13NO2 B6215149 2-(3-aminooxetan-3-yl)propan-2-ol CAS No. 2731010-98-1

2-(3-aminooxetan-3-yl)propan-2-ol

Cat. No.: B6215149
CAS No.: 2731010-98-1
M. Wt: 131.2
InChI Key:
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Description

2-(3-aminooxetan-3-yl)propan-2-ol is a chemical compound characterized by the presence of an oxetane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminooxetan-3-yl)propan-2-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method is the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring. Subsequent functionalization can introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminooxetan-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the oxetane ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(3-aminooxetan-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-aminooxetan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be exploited in various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyoxetan-3-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(3-methyloxetan-3-yl)propan-2-ol: Contains a methyl group instead of an amino group.

Uniqueness

2-(3-aminooxetan-3-yl)propan-2-ol is unique due to the presence of both an oxetane ring and an amino group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-aminooxetan-3-yl)propan-2-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chlorooxetane", "2-propanolamine", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Conversion of 3-chlorooxetane to 3-aminooxetane", "3-chlorooxetane is reacted with 2-propanolamine in the presence of NaOH to yield 3-aminooxetane. The reaction is carried out in ethanol as a solvent.", "Step 2: Conversion of 3-aminooxetane to 2-(3-aminooxetan-3-yl)propan-2-ol", "3-aminooxetane is reacted with HCl to form the hydrochloride salt. The salt is then reacted with NaOH to form the free base. The free base is then reacted with 2-propanol in the presence of NaCl and H2O to yield 2-(3-aminooxetan-3-yl)propan-2-ol. The reaction is carried out in ethanol as a solvent." ] }

CAS No.

2731010-98-1

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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